1-(2-bromoethyl)-2,3-dimethyl-1H-indole
Description
1-(2-Bromoethyl)-2,3-dimethyl-1H-indole is an indole derivative featuring a bromoethyl substituent at the 1-position and methyl groups at the 2- and 3-positions of the indole ring. Its molecular formula is C₁₂H₁₃BrN (molecular weight: 251.15 g/mol). The bromoethyl group renders it reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly for constructing indole-based pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2,3-dimethylindole |
InChI |
InChI=1S/C12H14BrN/c1-9-10(2)14(8-7-13)12-6-4-3-5-11(9)12/h3-6H,7-8H2,1-2H3 |
InChI Key |
WFUZIOHWEBOMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCBr)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-2,3-dimethyl-1H-indole typically involves the bromination of an appropriate precursor. One common method is the electrophilic aromatic substitution reaction where the indole ring is brominated using bromine or a bromine-containing reagent under controlled conditions . The reaction conditions often include the use of a solvent like acetic acid or dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) under mild heating conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: New indole derivatives with various functional groups at the 1-position.
Oxidation Products: Indole-2,3-diones and related compounds.
Reduction Products: Indolines and other reduced indole derivatives.
Scientific Research Applications
1-(2-Bromoethyl)-2,3-dimethyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules . This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects . The indole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Below is a comparative analysis of 1-(2-bromoethyl)-2,3-dimethyl-1H-indole with key analogs, highlighting structural, spectroscopic, and functional differences.
Table 1: Comparative Analysis of Indole Derivatives
Key Insights from the Comparison:
Substituent Effects on Reactivity :
- The bromoethyl group in the target compound enhances its utility in alkylation or cross-coupling reactions compared to methoxy or benzyl substituents .
- Dione derivatives (e.g., 1-(2-bromoethyl)-1H-indole-2,3-dione) exhibit distinct reactivity due to electron-withdrawing carbonyl groups, favoring condensations over nucleophilic substitutions .
Spectroscopic Distinctions: Methyl groups at positions 2 and 3 (common in all analogs) result in 13C NMR shifts near 12–15 ppm . Bromine’s electronegativity deshields adjacent carbons, causing 13C NMR shifts for the bromoethyl CH2 group (~30–40 ppm) compared to non-halogenated analogs .
Applications :
- Pharmaceutical Intermediates : Bromoethyl and triazolylethyl indoles (e.g., 9c) are prioritized in drug discovery for ischemia and bacterial treatments .
- Natural Product Synthesis : 1-(4-Methoxybenzyl)-2,3-dimethyl-1H-indole serves as a precursor for pyrroloindoline alkaloids via interrupted Pummerer reactions .
Synthetic Challenges :
- Bromoethyl-substituted indoles require careful handling due to the lability of the C-Br bond, whereas methoxy or benzyl derivatives are more stable under standard conditions .
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